Resolvin D4

GPCR Pharmacology Signal Transduction Receptor Biology

Resolvin D4 (RvD4, CAS 1025684-60-9) is a specialized pro-resolving lipid mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its complete stereochemistry has been established as 4S,5R,17S-trihydroxydocosa-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid.

Molecular Formula C22H32O5
Molecular Weight 376.5 g/mol
Cat. No. B592861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResolvin D4
SynonymsRvD4
Molecular FormulaC22H32O5
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CCC=CC=CC=CC(C(CCC(=O)O)O)O)O
InChIInChI=1S/C22H32O5/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21(25)17-18-22(26)27/h3-4,6-13,15-16,19-21,23-25H,2,5,14,17-18H2,1H3,(H,26,27)/b6-4-,9-7-,10-8+,11-3-,15-12+,16-13+/t19-,20+,21-/m0/s1
InChIKeyYKPLJNOOLKUEBS-RIYRYSNMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Resolvin D4 (RvD4) Sourcing Guide: A DHA-Derived Specialized Pro-Resolving Mediator with Distinct Receptor Pharmacology


Resolvin D4 (RvD4, CAS 1025684-60-9) is a specialized pro-resolving lipid mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its complete stereochemistry has been established as 4S,5R,17S-trihydroxydocosa-6E,8E,10Z,13Z,15E,19Z-hexaenoic acid [1]. Unlike the majority of D-series resolvins (RvD1, RvD2, RvD3, RvD5) which act through identified G protein-coupled receptors (GPCRs) such as ALX/FPR2, GPR32, and GPR18, RvD4 is currently unique in that no specific receptor has been identified for its actions [2], indicating a distinct and potentially non-GPCR mediated mechanism of action.

Unique GPCR-independent probe: No known receptor identified, unlike RvD1/RvD2/RvD3/RvD5.
Stereochemistry-controlled function: Native 4S,5R,17S geometry required for bioactivity; inactive isomers available as negative controls.
Granulopoiesis research tool: Specifically regulates granulocyte progenitors; distinct monocyte expansion by RvD1.

Why Resolvin D4 (RvD4) Is Not Interchangeable with Other D-Series Resolvins for Targeted Research


Substituting Resolvin D4 with a more common D-series resolvin, such as Resolvin D1 (RvD1), is scientifically invalid due to fundamental differences in their biosynthetic origin, receptor pharmacology, and functional roles in innate immunity. RvD4 originates from the 4(S)-hydroperoxy-17(S)-HDHA intermediate, placing it in a distinct biosynthetic branch from RvD1 and RvD2 [1]. Critically, while RvD1 acts through the ALX/FPR2 and GPR32 receptors, no receptor has been identified for RvD4 [2]. Functionally, these structural and pharmacological divergences translate into non-redundant biological activities: RvD1 promotes reparative monocyte expansion, whereas RvD4 uniquely regulates emergency granulopoiesis and acts on granulocyte progenitors [3]. Consequently, experimental designs requiring investigation of neutrophil production control or receptor-independent resolution pathways demand the use of RvD4 specifically.

🔹
Receptor pharmacology mismatch RvD1/RvD2/RvD3/RvD5 each signal through identified GPCRs (ALX/FPR2, GPR32, GPR18); RvD4 lacks a known receptor. Substitution may alter pathway interpretation.
🔹
Divergent myeloid regulation RvD1 promotes reparative monocytes; RvD4 controls emergency granulopoiesis. Interchanging may shift bone marrow endpoint profiles.
🔹
Stereochemistry-dependent activity 10-trans-RvD4 and 10,13-trans-RvD4 isomers are biologically inactive. Only native 4S,5R,17S stereochemistry yields phagocytic activity; stereoisomer mixtures may compromise assay response.

Resolvin D4 (RvD4) Procurement Guide: Quantitative Differentiation from D-Series Resolvin Comparators


Receptor Pharmacology: Unique Lack of Identified GPCR Target Among D-Series Resolvins

RvD4 is the only major D-series resolvin for which a cognate G protein-coupled receptor (GPCR) has not been identified. In contrast, RvD1, RvD2, RvD3, and RvD5 each signal through characterized receptors: RvD1 acts via ALX/FPR2 and DRV1/GPR32, RvD2 acts via DRV2/GPR18, RvD3 acts via ALX/FPR2 and DRV1/GPR32, and RvD5 acts via DRV1/GPR32 [1]. This distinction is a critical consideration for studies investigating GPCR-dependent versus GPCR-independent resolution pathways.

GPCR Receptor Status
Head-to-head
RvD4: No receptor identified
RvD1: ALX/FPR2, GPR32
RvD2: GPR18
RvD3: ALX/FPR2, GPR32
RvD5: GPR32
Enables GPCR-independent resolution studies
Systematic review of SPM receptor literature
GPCR Pharmacology Signal Transduction Receptor Biology SPM Mechanism

Bone Marrow Granulopoiesis: Divergent Regulation of Myeloid Lineages vs. Resolvin D1

In a direct comparative study of bone marrow responses to infection, RvD4 and RvD1 exerted functionally distinct and non-overlapping control over myeloid populations. RvD1 treatment increased the population of reparative monocytes, whereas RvD4 specifically regulated granulocytes and acted to disengage emergency granulopoiesis [1].

Granulopoiesis Regulation
Head-to-head
RvD4: regulated granulocytes, disengaged emergency granulopoiesis
RvD1: increased reparative monocytes
Supports neutrophil-lineage research models
Murine peritonitis model; cell lineage qualitatively distinct
Hematopoiesis Innate Immunity Neutrophil Biology Emergency Granulopoiesis

Phagocytic Function: Enhanced Activity Compared to Inactive Isomeric Controls

The stereospecificity of RvD4 is essential for its pro-resolving function. In human whole blood assays, RvD4 enhanced neutrophil and monocyte phagocytic function by >40% compared to vehicle control. In contrast, two synthetic isomers of RvD4 (10-trans-RvD4 and 10,13-trans-RvD4), which differ only in the geometry of specific double bonds, were completely inactive [1]. This underscores the requirement for the precise native stereochemistry (4S,5R,17S) for bioactivity.

Phagocytic Function
Head-to-head
>40% increase vs. vehicle
Native RvD4 vs. 10-trans-RvD4 and 10,13-trans-RvD4: 0% increase
Confirms stereochemistry-dependent bioactivity
Human whole blood neutrophil/monocyte phagocytosis assay
Phagocytosis Efferocytosis Structure-Activity Relationship Host Defense

In Vivo Efficacy: Dose-Dependent Reduction of Thrombus Burden and Neutrophil Infiltration

In a murine model of deep vein thrombosis (DVT), administration of RvD4 (100 ng/mouse) resulted in a significant reduction in thrombus burden and associated inflammation compared to vehicle-treated controls. This was accompanied by a significant decrease in neutrophil infiltration and an increase in pro-resolving monocytes within the thrombus, as well as a reduced susceptibility to neutrophil extracellular trap (NET) formation [1].

In Vivo DVT Model
Reported
Reported reduction in thrombus burden; decreased neutrophil infiltration (p<0.05)
Supports thrombosis model-response studies
Murine DVT model, 100 ng/mouse; data to verify across models
Thrombo-inflammation Deep Vein Thrombosis In Vivo Pharmacology Neutrophil Extracellular Traps

Validated Research and Development Applications for Resolvin D4 (RvD4)


Investigating Non-Canonical, GPCR-Independent Resolution Signaling

The confirmed lack of an identified GPCR for RvD4 makes it an indispensable molecular probe for dissecting receptor-independent mechanisms of inflammation resolution. Researchers can use RvD4 as a negative control against RvD1, RvD2, or RvD3 to isolate signaling events that are not mediated by ALX/FPR2, GPR32, or GPR18 [1]. This application is critical for advancing fundamental understanding of SPM biology.

Studying the Control of Emergency Granulopoiesis and Neutrophil Homeostasis

Based on direct comparative evidence showing RvD4 uniquely regulates granulocyte progenitors and disengages emergency granulopoiesis, this compound is the specific tool for research into the bone marrow's response to distal infection or inflammation [2]. It enables studies on how to therapeutically limit excessive neutrophil production, a key driver of pathology in conditions like sepsis and severe infection.

In Vivo Preclinical Development for Thrombo-Inflammatory Disease

Validated in a murine DVT model, RvD4 has demonstrated the ability to significantly reduce thrombus burden and promote its resolution [3]. This makes it a compelling candidate for preclinical drug development programs focused on novel, non-anticoagulant therapies for deep vein thrombosis, pulmonary embolism, and other cardiovascular conditions where thrombo-inflammation is a central feature.

Functional Purity Validation and Bioassay Standardization

The documented >40% increase in phagocytic function of native RvD4 versus its inactive trans-isomers provides a quantifiable benchmark for quality control [4]. Procurement of RvD4 can be accompanied by a standardized human whole blood phagocytosis assay to verify lot-to-lot functional consistency and ensure that synthesized material possesses the correct, bioactive stereochemistry.

Application
Selection Property
Validation Focus
GPCR-independent resolution signaling studies
Lack of known GPCR target
Receptor-pathway comparison with RvD1/RvD2/RvD3
Emergency granulopoiesis & neutrophil homeostasis research
Granulocyte-progenitor regulation
Bone marrow myeloid population endpoints
Thrombo-inflammation model studies
Thrombus burden reduction in DVT model
Thrombus resolution and neutrophil infiltration endpoints
Functional purity evaluation
Stereochemistry-dependent phagocytosis activity
Whole blood phagocytosis assay benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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